molecular formula C20H17NO2 B12458912 4-(benzyloxy)-N-phenylbenzamide

4-(benzyloxy)-N-phenylbenzamide

Cat. No.: B12458912
M. Wt: 303.4 g/mol
InChI Key: NZTJMRGAHGGCAI-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring, which is further connected to a phenyl group through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-phenylbenzamide typically involves the reaction of 4-(benzyloxy)benzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)benzoic acid.

    Reduction: Formation of 4-(benzyloxy)-N-phenylbenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(benzyloxy)-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: A compound with similar structural features but with an aldehyde group instead of an amide group.

    4-(benzyloxy)phenylacetic acid: Contains a carboxylic acid group instead of an amide group.

    4-(benzyloxy)benzaldehyde: Similar structure with an aldehyde group.

Uniqueness

4-(benzyloxy)-N-phenylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its amide linkage and benzyloxy group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-phenyl-4-phenylmethoxybenzamide

InChI

InChI=1S/C20H17NO2/c22-20(21-18-9-5-2-6-10-18)17-11-13-19(14-12-17)23-15-16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22)

InChI Key

NZTJMRGAHGGCAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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